
Spectroscopic Profile of [2-(2-
Furyl)phenyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [2-(2-Furyl)phenyl]methanol

Cat. No.: B158806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for [2-(2-
Furyl)phenyl]methanol. Due to the limited availability of published experimental spectra for

this specific compound, this guide presents predicted values and data based on analogous

structures. It also includes detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for [2-(2-
Furyl)phenyl]methanol. These values are estimations based on the chemical structure and

data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b158806?utm_src=pdf-interest
https://www.benchchem.com/product/b158806?utm_src=pdf-body
https://www.benchchem.com/product/b158806?utm_src=pdf-body
https://www.benchchem.com/product/b158806?utm_src=pdf-body
https://www.benchchem.com/product/b158806?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.5 - 7.2 m 4H Aromatic-H (Phenyl)

~7.4 d 1H Furan-H (position 5)

~6.5 dd 1H Furan-H (position 4)

~6.3 d 1H Furan-H (position 3)

~4.8 s 2H CH₂

~2.0 (broad) s 1H OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppm Assignment

~155 Furan C2

~142 Furan C5

~138 Phenyl C1

~131 Phenyl C2'

~129 - 127 Phenyl CH

~112 Furan C4

~108 Furan C3

~63 CH₂

Table 3: Expected Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Functional Group

3600 - 3200 Broad, Strong O-H (Alcohol)

3100 - 3000 Medium C-H (Aromatic/Furan)

1600 - 1450 Medium-Strong C=C (Aromatic/Furan)

1250 - 1000 Strong C-O (Alcohol/Furan)

800 - 600 Strong C-H Bending (Aromatic)

Table 4: Expected Mass Spectrometry (MS) Data

m/z Ion

174.07 [M]⁺ (Molecular Ion)

157.06 [M - OH]⁺

145.06 [M - CHO]⁺

115.05 [C₉H₇]⁺

91.05 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

A sample of [2-(2-Furyl)phenyl]methanol (approximately 5-10 mg) is dissolved in deuterated

chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0

ppm). The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 4
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seconds, and a relaxation delay of 1 second. Typically, 16 to 32 scans are co-added to

achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a

frequency of 101 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum.

Typical parameters involve a 30-degree pulse width, an acquisition time of 2 seconds, and a

relaxation delay of 2 seconds. Several hundred to a few thousand scans may be required to

obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of

the ¹³C isotope.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

A small drop of neat [2-(2-Furyl)phenyl]methanol is placed directly onto the diamond crystal

of an ATR-FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean, empty crystal is recorded prior to the sample measurement

and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added

to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of [2-(2-Furyl)phenyl]methanol in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) of this solution is

injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is

equipped with a capillary column suitable for separating organic molecules. The sample is

vaporized in the injector and separated on the column before entering the mass spectrometer.

In the MS, the molecules are ionized using electron ionization (EI) at a standard energy of 70

eV. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass

analyzer (e.g., a quadrupole). The mass spectrum is recorded, showing the relative abundance

of each ion.

Workflow and Data Integration
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The following diagram illustrates the typical workflow for the spectroscopic analysis of an

organic compound like [2-(2-Furyl)phenyl]methanol.

Spectroscopic Analysis Workflow for [2-(2-Furyl)phenyl]methanol

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Structure Elucidation

[2-(2-Furyl)phenyl]methanol

NMR Spectroscopy
(¹H and ¹³C)

Dissolve in CDCl₃

IR Spectroscopy
(FT-IR)

Neat sample

Mass Spectrometry
(GC-MS)

Dilute in solvent

NMR Spectra
(Chemical Shifts, Coupling Constants)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Weight, Fragmentation)

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of [2-(2-Furyl)phenyl]methanol: A
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b158806?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

